sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a sulfated triterpene compound derived from echinocystic acid. Echinocystic acid itself is a natural triterpene isolated from various plant sources, including Eclipta prostrata. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of echinocystic acid 3-O-sodium sulfate involves the sulfation of echinocystic acid. The process typically includes the reaction of echinocystic acid with chlorosulfonic acid or sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 3-O position .
Industrial Production Methods
Industrial production methods for echinocystic acid 3-O-sodium sulfate are not extensively documented. the general approach would involve the large-scale extraction of echinocystic acid from plant sources, followed by its chemical modification through sulfation. The process would require optimization of reaction conditions to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory and anticancer properties, making it a subject of interest in biological research
Medicine: Research has shown its potential in treating conditions such as non-small cell lung cancer and Parkinson’s disease
Industry: Its molluscicidal activity has been explored for controlling schistosomiasis.
Mechanism of Action
The mechanism of action of echinocystic acid 3-O-sodium sulfate involves several molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory mediators by activating the PI3K/Akt pathway and inhibiting NF-κB and MAPK signal pathways.
Anticancer: It induces apoptosis and inhibits the migration and invasion of cancer cells by modulating the PI3K/Akt/mTOR pathway.
Neuroprotective: The compound exerts neuroprotective effects by reducing neuroinflammation and protecting dopaminergic neurons.
Comparison with Similar Compounds
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can be compared with other similar compounds such as:
Oleanolic acid: Another triterpene with similar anti-inflammatory and anticancer properties.
Ursolic acid: Known for its anti-inflammatory and anticancer effects, similar to echinocystic acid.
Betulinic acid: Exhibits anticancer and anti-inflammatory activities, making it comparable to echinocystic acid.
This compound stands out due to its unique sulfation, which enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy .
Properties
CAS No. |
152013-72-4 |
---|---|
Molecular Formula |
C30H48NaO7S+ |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1 |
InChI Key |
JIJSEQNPAJALDU-KEDXJNOMSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Isomeric SMILES |
C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+] |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Synonyms |
echinocystic acid-3-O-sodium sulfate echinocystic acid-3-O-sulfate |
Origin of Product |
United States |
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